molecular formula C10H10FNO3 B161257 (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid CAS No. 136815-01-5

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid

Cat. No.: B161257
CAS No.: 136815-01-5
M. Wt: 211.19 g/mol
InChI Key: HZTADRWBVNKKSJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes for Water Treatment

The advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals. In the context of (S)-2-Acetamido-2-(4-fluorophenyl)acetic acid, these processes could potentially be applied to degrade complex organic molecules into simpler, less harmful compounds. Although the direct application on this compound isn't explicitly mentioned, the principles of AOPs could be relevant for its degradation if it were considered a contaminant. The AOPs are known for their effectiveness in breaking down persistent organic pollutants and could offer a pathway for mitigating the environmental impact of such compounds (Qutob et al., 2022).

Herbicide Toxicity and Environmental Impact

The environmental and toxicological aspects of herbicides provide insights into the broader implications of chemical compounds on ecosystems and health. Research on 2,4-dichlorophenoxyacetic acid (2,4-D), for example, highlights the importance of understanding the ecological and health impacts of chemical compounds, including those similar to this compound. This research emphasizes the need for ongoing assessment of the environmental persistence, toxicity, and mechanisms of action of such compounds to ensure they do not pose significant risks to ecosystems or public health (Zuanazzi et al., 2020).

Micropollutant Treatment in Water

The presence of micropollutants such as acetaminophen in natural water bodies and their impact on the environment underscore the necessity for effective treatment strategies. These compounds, while present at low concentrations, can transform into various intermediates depending on environmental conditions, posing challenges for monitoring, detection, and treatment. The study of acetaminophen and its degradation products offers a framework for understanding how similar compounds like this compound might behave in aquatic environments and the potential approaches for their removal or degradation (Vo et al., 2019).

Synthesis of Related Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, sheds light on the chemical processes and methodologies that could potentially be applied to this compound. This research highlights the challenges and innovations in synthesizing complex organic compounds, offering insights into the broader field of chemical synthesis and the potential applications of such compounds in pharmaceuticals and other industries (Qiu et al., 2009).

Properties

IUPAC Name

(2S)-2-acetamido-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTADRWBVNKKSJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650617
Record name (2S)-Acetamido(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136815-01-5
Record name (2S)-Acetamido(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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